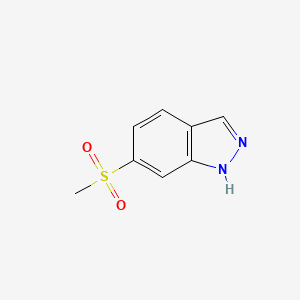

6-(Methylsulfonyl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

6-methylsulfonyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZHKXZWDTBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670741 | |

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261953-48-4 | |

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulfonyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylsulfonyl 1h Indazole and Its Analogues

Established Synthetic Pathways to Indazole Scaffolds

The construction of the 1H-indazole ring system is a well-established area of organic synthesis, with several reliable methods available. These can be broadly categorized into cyclization reactions, palladium-catalyzed cross-coupling approaches, and silver-mediated amination.

Cyclization Reactions for 1H-Indazole Ring Formation

Cyclization reactions are a cornerstone of 1H-indazole synthesis, often involving the formation of a crucial N-N bond to close the pyrazole (B372694) ring. A common strategy involves the condensation of a hydrazine (B178648) derivative with a suitably substituted ortho-carbonyl compound. For instance, o-halobenzaldehydes or ketones can react with hydrazine under heating to yield 1H-indazoles. chemicalbook.com A variation of this approach uses 2-fluorobenzaldehydes or ketones, which upon condensation with hydrazine and subsequent cyclization, also afford the indazole core. chemicalbook.com

Another prominent cyclization pathway is the reductive cyclization of ortho-nitroaryl compounds. For example, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid in the presence of ammonium (B1175870) formate, and the resulting intermediate undergoes reductive cyclization to form an indole-related acetic acid, showcasing a pathway that can be adapted for indazole synthesis. chemicalbook.com Furthermore, intramolecular amination of ortho-haloarylhydrazones provides an effective route to the indazole scaffold. nih.gov Copper-catalyzed intramolecular Ullmann-type reactions of hydrazones derived from ortho-lithiated benzene (B151609) derivatives have also been employed in a scalable approach. thieme-connect.com

A variety of other cyclization strategies have been developed. These include the [3+2] cycloaddition of diazomethanes with benzyne, and the diazotization or nitrosation of ortho-alkylanilines. nih.gov One-pot syntheses from 2-haloacetophenones via copper-catalyzed amination with methyl hydrazine followed by intramolecular dehydration-cyclization have also been reported. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Approaches to Indazoles

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis and functionalization of indazoles. rsc.orgnih.gov This methodology is highly efficient for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. rsc.org This approach can be used to construct the indazole ring system or to introduce substituents onto a pre-existing indazole core. rsc.orgnih.gov

For instance, a series of indazole derivatives have been synthesized using the Suzuki-Miyaura cross-coupling of bromo-indazole carboxamide with various boronic acids. rsc.org The reaction typically employs a palladium catalyst such as PdCl2(dppf)·(DCM) and a base like potassium carbonate. rsc.org This method offers a broad substrate scope and tolerance to various functional groups. nih.gov Palladium-catalyzed reactions have also been utilized for intramolecular C-N bond formation to construct the indazole ring. mdpi.com

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination for 1H-Indazoles

A more recent and efficient method for the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H bond amination. nih.govnih.govconsensus.appfigshare.com This reaction enables the construction of a diverse range of 1H-indazoles from readily available arylhydrazones. nih.govnih.gov The process is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to obtain through other methods. nih.govnih.gov

The reaction is typically carried out by treating an arylhydrazone with a silver(I) salt, such as silver triflimide (AgNTf2), and a copper(II) acetate (B1210297) co-catalyst in a suitable solvent like 1,2-dichloroethane (B1671644) at an elevated temperature. nih.govacs.org Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govnih.gov This methodology has been successfully applied to the synthesis of various substituted indazoles, including those with functional groups at the C-6 position. nih.govacs.org

Targeted Synthesis of 6-(Methylsulfonyl)-1H-indazole

The synthesis of this compound requires specific strategies to introduce the methylsulfonyl group at the C-6 position of the indazole ring. This can be achieved either by functionalizing a pre-formed indazole or by incorporating the sulfonyl group into a precursor that is then cyclized.

Regioselective Functionalization at the C-6 Position of Indazoles

Achieving regioselective functionalization at the C-6 position of the indazole ring is a key step in the synthesis of the target compound. The electronic properties of the indazole ring influence the position of electrophilic or nucleophilic attack. Directing groups can also be employed to guide functionalization to a specific position.

While direct C-H functionalization at the C-6 position of a simple 1H-indazole can be challenging, the introduction of substituents at other positions can influence the reactivity at C-6. For example, palladium-catalyzed oxidative alkenylation has been shown to be selective for the C-3 and C-7 positions, highlighting the need for specific strategies for C-6 functionalization. acs.org However, the synthesis of a derivative, methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, demonstrates that functionalization at the C-6 position is achievable. nih.govacs.org In this case, the starting arylhydrazone precursor already contained the methylsulfonyl group at the para-position relative to the hydrazone moiety, which ultimately becomes the C-6 position of the indazole ring upon cyclization. nih.govacs.org This pre-functionalization strategy is a common and effective method for achieving regioselectivity.

The following table summarizes the synthesis of various 6-substituted indazole derivatives, showcasing different functionalities that have been successfully introduced at this position.

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | Corresponding arylhydrazone | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C | nih.govacs.org |

| Methyl 6-(dimethylamino)-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Corresponding arylhydrazone | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C | nih.govacs.org |

| Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Corresponding arylhydrazone | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C | nih.govacs.org |

| Methyl 6-phenyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Corresponding arylhydrazone | AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C | nih.govacs.org |

Incorporation of the Methylsulfonyl Group via Sulfonylation Reactions

The methylsulfonyl group can be introduced into the target molecule through various sulfonylation reactions. One common method is the reaction of a suitable precursor, such as an amino-indazole, with a sulfonyl chloride. For example, the sulfonylation of 4-amino-indazole with sulfonyl chlorides has been reported to produce the corresponding sulfonamides. nih.gov

In the context of synthesizing this compound, a more direct approach involves the use of a starting material that already contains the methylsulfonyl group. As mentioned previously, the synthesis of methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate was achieved from an arylhydrazone precursor bearing a methylsulfonyl group. nih.govacs.org This indicates that the methylsulfonyl moiety was likely introduced onto the aromatic ring of a precursor molecule, such as a substituted aniline (B41778) or benzaldehyde, prior to the formation of the hydrazone and subsequent cyclization to the indazole. This pre-functionalization approach is often preferred as it can avoid issues with regioselectivity during the functionalization of the indazole core and potential side reactions.

Optimization of Reaction Conditions and Yields

The synthesis of substituted indazoles, including those with a methylsulfonyl group at the 6-position, often involves intramolecular C-H amination reactions. One notable method is the silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones. The optimization of this reaction is crucial for achieving high yields and purity of the desired indazole product.

A general procedure for this transformation involves the reaction of an appropriate arylhydrazone precursor in the presence of a silver(I) salt, often in combination with a copper(II) co-oxidant, in a suitable solvent at elevated temperatures. The synthesis of a closely related analogue, Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, provides a basis for understanding the optimization of these conditions. researchgate.net

Key parameters that are typically optimized include the choice of the silver salt, the nature and stoichiometry of the co-oxidant, the solvent, the reaction temperature, and the reaction time. For instance, silver triflimide (AgNTf2) has been shown to be an effective silver(I) source, while copper(II) acetate can serve as the co-oxidant. Solvents such as 1,2-dichloroethane are commonly employed, with reaction temperatures typically around 80°C for a duration of 24 hours. researchgate.net

The following interactive data table summarizes the typical reaction conditions for the silver(I)-mediated synthesis of a this compound analogue.

| Parameter | Condition | Role/Observation |

| Starting Material | Arylhydrazone | Precursor to the indazole ring |

| Silver(I) Salt | AgNTf2 (2 equivalents) | Primary oxidant |

| Co-oxidant | Cu(OAc)2 (0.5 equivalents) | Regenerates the active silver species |

| Solvent | 1,2-Dichloroethane | Provides a suitable reaction medium |

| Temperature | 80 °C | Optimal for reaction rate |

| Time | 24 hours | Required for complete conversion |

The yield of the reaction is highly dependent on the fine-tuning of these parameters. Electron-withdrawing groups, such as the methylsulfonyl group, on the arylhydrazone can influence the electronic properties of the substrate and may require adjustments to the catalyst system to achieve optimal yields.

Advanced Synthetic Strategies for Complex this compound Derivatives

The development of more sophisticated synthetic methods allows for the construction of complex this compound derivatives with precise control over their three-dimensional structure and the introduction of diverse functionalities.

Stereoselective Synthesis and Chiral Induction in Indazole Chemistry

The synthesis of enantiomerically pure indazole derivatives is of paramount importance, particularly for their application in pharmaceuticals. Stereoselective synthesis aims to control the formation of stereoisomers, and chiral induction, often through the use of chiral auxiliaries, is a key strategy to achieve this.

A significant advancement in the stereoselective functionalization of indazoles is the highly enantioselective copper hydride (CuH)-catalyzed C3-allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the creation of a C3-quaternary chiral center with high levels of enantioselectivity. mit.edunih.govchemrxiv.org While this method functionalizes the indazole core, the principles of using chiral ligands to control stereochemistry are broadly applicable. For the synthesis of chiral this compound derivatives, a similar strategy could be envisioned where a prochiral precursor is subjected to an asymmetric transformation.

The enantioselectivity in such reactions is often governed by the formation of a six-membered Zimmerman-Traxler-type transition state, where the steric interactions between the ligand and the substrate dictate the facial selectivity of the reaction. mit.edunih.govchemrxiv.org

Chiral auxiliaries offer another powerful approach to induce chirality. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary could be attached to the nitrogen of the indazole precursor or to a substituent that will become part of the final molecule. This auxiliary would then direct a subsequent cyclization or functionalization step in a stereoselective manner. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org

Multicomponent Reactions and Domino Processes for Structural Diversity

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing synthetic efficiency and reducing waste.

Multicomponent reactions , such as the Ugi and Passerini reactions, involve the combination of three or more starting materials in a one-pot reaction to form a product that contains portions of all the reactants. While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the literature, the general principles can be applied. For instance, a multicomponent reaction could be designed to assemble a precursor that can then undergo a subsequent cyclization to form the indazole ring.

Domino processes involve a series of intramolecular reactions that are triggered by a single event. These reactions can rapidly build molecular complexity. A potential domino strategy for the synthesis of complex this compound derivatives could involve an initial intermolecular reaction followed by a cascade of intramolecular cyclizations and rearrangements to form a polycyclic system containing the indazole core. For example, a "back-to-front" type synthesis of polyfunctionalized indazoles has been reported, which proceeds via a tandem Michael addition-intramolecular S_N_Ar reaction pathway. researchgate.net

These advanced strategies provide powerful tools for medicinal chemists to generate libraries of structurally diverse and complex this compound derivatives for biological screening.

Mechanistic Investigations of 6 Methylsulfonyl 1h Indazole S Biological Activity

Indazole Core as a Pharmacophore in Drug Discovery

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in drug discovery. pharmablock.com This designation stems from its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.govpnrjournal.com Its utility is particularly prominent in the development of protein kinase inhibitors. pharmablock.comrsc.org The structural and electronic properties of the indazole nucleus allow it to form key interactions with biological targets, making it a versatile starting point for designing novel therapeutic agents. rsc.orgnih.gov Marketed drugs containing this core structure include Axitinib, Pazopanib, and Niraparib, which are used in cancer therapy. nih.govrsc.org

Bioisosteric Replacement Strategies Involving the Indazole Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comresearchgate.net The indazole scaffold is frequently employed as a bioisostere for other aromatic rings, most notably indole (B1671886) and phenol. pharmablock.com

Compared to phenol, indazole and its derivatives tend to be more lipophilic and less susceptible to phase I and II metabolism. pharmablock.com The indazole ring can mimic the hydrogen bonding capabilities of indole, possessing an NH group that acts as a hydrogen bond donor. pharmablock.com Crucially, the additional nitrogen atom in the pyrazole ring can also function as a hydrogen bond acceptor, potentially leading to improved affinity for target proteins. pharmablock.com A practical application of this strategy involved a "scaffold hopping" approach where an indole core was replaced by an indazole framework, successfully converting a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2. rsc.org

Analysis of Tautomeric Forms and Their Biological Relevance (e.g., 1H-Indazole vs. 2H-Indazole)

Indazole exists in different tautomeric forms, with the most common being 1H-indazole and 2H-indazole. nih.govnih.gov The position of the hydrogen atom on the nitrogen in the pyrazole ring defines the tautomer. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govnih.gov

Despite the greater stability of the 1H-form, both tautomers are of significant biological importance, and the specific tautomer can influence the binding mode and activity of a drug. nih.govresearchgate.net Medicinal chemists often design syntheses to isolate a specific N-alkylated regioisomer to optimize therapeutic effects. pnrjournal.com The biological relevance of both forms is underscored by their presence in approved drugs. For example, Axitinib and Granisetron feature the 1H-indazole core, while Pazopanib and Niraparib are based on the 2H-indazole scaffold. pharmablock.com

Table 1: Tautomeric Forms of Indazole in Marketed Drugs

| Drug | Tautomer | Therapeutic Use |

|---|---|---|

| Axitinib | 1H-Indazole | Cancer (Tyrosine Kinase Inhibitor) pharmablock.com |

| Granisetron | 1H-Indazole | Antiemetic pharmablock.com |

| Pazopanib | 2H-Indazole | Cancer (Tyrosine Kinase Inhibitor) pharmablock.com |

Elucidation of Molecular Targets and Pathways

The diverse pharmacological activities of indazole derivatives arise from their ability to interact with a wide range of biological targets. nih.gov While their effects are broad, a predominant area of investigation and therapeutic success has been the inhibition of protein kinases, which are crucial regulators of cellular processes. rsc.orgnih.gov Additionally, some 1H-indazole derivatives have been found to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov

Protein Kinase Inhibition by Indazole Derivatives

Protein kinases are a large family of enzymes that play a central role in signal transduction and are implicated in numerous diseases, particularly cancer. nih.gov The indazole scaffold has proven to be an exceptionally effective framework for the development of potent and selective kinase inhibitors. rsc.orgresearchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of substrate proteins. nih.gov

Tyrosine kinases are a subclass of protein kinases that phosphorylate tyrosine residues on their substrates. They are critical components of signaling pathways that control cell growth, proliferation, differentiation, and survival. biotech-asia.org Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime therapeutic targets. biotech-asia.org

Indazole derivatives have been successfully developed as inhibitors of several important tyrosine kinases:

VEGFR and PDGFR: Axitinib is an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR). pharmablock.combiotech-asia.org Pazopanib is also a multi-targeted tyrosine kinase inhibitor active against VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. biotech-asia.org

FGFR: Several series of indazole-based compounds have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR1-3), which are validated targets in cancer therapy. nih.govnih.govbenthamdirect.com

FLT3: Novel benzimidazole-indazole derivatives have been developed as highly potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including mutants that confer drug resistance in acute myeloid leukemia (AML). nih.govresearchgate.net

Table 2: Examples of Indazole-Based Tyrosine Kinase Inhibitors

| Inhibitor Class | Target Kinase(s) | Example Compound/Drug | Reference |

|---|---|---|---|

| Multi-targeted | VEGFR, PDGFR | Axitinib, Pazopanib | biotech-asia.org |

| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | 1H-indazole-based derivatives | nih.govnih.gov |

Serine/threonine kinases phosphorylate serine or threonine residues and represent the largest group within the protein kinase family. They are involved in a vast array of cellular functions, and their aberrant activity is also linked to cancer and other diseases like mood disorders. nih.gov

The indazole scaffold has also been instrumental in creating inhibitors for this class of kinases:

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a strategy for cancer treatment. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases is involved in regulating cell signaling pathways fundamental to tumorigenesis. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors. nih.govresearchgate.net

GSK-3: Glycogen synthase kinase 3 (GSK-3) is a multifunctional serine/threonine kinase implicated in mood disorders. Indazole-based GSK-3 inhibitors have shown efficacy in preclinical models. nih.gov

Other Kinases: Indazole derivatives have also been developed as inhibitors of protein kinase CK2 and extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.netsemanticscholar.org

Table 3: Examples of Indazole-Based Serine/Threonine Kinase Inhibitors

| Inhibitor Class | Target Kinase(s) | Reference |

|---|---|---|

| Aurora Kinase Inhibitors | Aurora A, Aurora B | nih.gov |

| Pan-Pim Kinase Inhibitors | Pim-1, Pim-2, Pim-3 | nih.govresearchgate.net |

| GSK-3 Inhibitors | Glycogen synthase kinase 3 | nih.gov |

| CK2 Inhibitors | Protein kinase CK2 | semanticscholar.org |

Specific Kinase Targets (e.g., PI3K, ATR, PLK4)

The indazole scaffold, particularly when substituted at the 6-position, has been identified as a crucial component in the design of potent kinase inhibitors.

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell mitosis, making it a target in oncology. nih.govrsc.org The N-(1H-indazol-6-yl)benzenesulfonamide structure has been utilized as a core scaffold for developing highly effective PLK4 inhibitors. nih.govrsc.org Through structural simplification and fragment growth strategies, a series of derivatives were synthesized. nih.gov In vitro enzyme activity assays demonstrated that some of these compounds exhibit significant PLK4 inhibitory activity. nih.govrsc.org For instance, compound K22 was identified as a particularly potent inhibitor. nih.govrsc.org

Another series of PLK4 inhibitors based on an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold has also been developed. researchgate.net This research yielded CFI-400945, an orally active, ATP-competitive inhibitor of PLK4 that has advanced into clinical trials. researchgate.netnih.gov

| Compound | Core Structure | Target Kinase | IC50 |

|---|---|---|---|

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 nM nih.govrsc.org |

| CFI-400945 | (1H-indazol-6-yl)methylene)indolin-2-one | PLK4 | 2.8 nM nih.gov |

Phosphoinositide 3-kinase (PI3K) and Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: While the indazole scaffold is present in various kinase inhibitors, current scientific literature does not provide direct evidence of 6-(methylsulfonyl)-1H-indazole acting as an inhibitor of PI3K or ATR kinases.

G-Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors are a large family of transmembrane proteins involved in a vast array of physiological processes. nih.gov A review of the existing literature reveals no specific studies detailing the modulatory activity of this compound on any GPCRs.

Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. bohrium.comnih.gov Their overexpression in many cancers leads to an immunosuppressive tumor microenvironment. bohrium.comnih.gov Consequently, inhibitors of these enzymes are of significant interest in cancer immunotherapy. nih.gov

Research has identified 4,6-substituted-1H-indazole derivatives as potent dual inhibitors of both IDO1 and TDO. bohrium.comnih.gov A study evaluating a series of these compounds found that substitution at the 4- and 6-positions of the indazole ring is a key determinant of inhibitory activity. bohrium.comnih.gov Compound 35 from this series demonstrated the most potent dual inhibition in both enzymatic and cellular assays. bohrium.comnih.gov These findings suggest that the 6-substituted-1H-indazole scaffold is a promising framework for developing dual IDO1/TDO inhibitors for cancer treatment. bohrium.comnih.gov

| Compound | Enzymatic Assay IC50 | Cellular Assay IC50 | ||

|---|---|---|---|---|

| IDO1 | TDO | IDO1 (HeLa cells) | TDO (A172 cells) | |

| Compound 35 | 0.74 µM bohrium.comnih.gov | 2.93 µM bohrium.comnih.gov | 1.37 µM bohrium.comnih.gov | 7.54 µM bohrium.comnih.gov |

Cyclooxygenase (COX) Inhibition (e.g., COX-2 selectivity)

The cyclooxygenase enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. cloudfront.netnih.gov While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. nih.gov This difference has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A defining feature of many selective COX-2 inhibitors (coxibs) is the presence of a methylsulfonyl (SO2Me) or sulfonamide (SO2NH2) group on a phenyl ring. nih.govresearchgate.net This functional group is a crucial pharmacophore that imparts COX-2 selectivity. researchgate.netnih.gov For example, the selective COX-2 inhibitor rofecoxib (B1684582) contains a 4-methylsulfonylphenyl moiety, and celecoxib (B62257) contains a p-sulfonamidophenyl group. nih.gov The methylsulfonyl group is known to bind within a specific side pocket of the COX-2 active site that is not readily accessible in the COX-1 isoform. researchgate.net

Given that this compound possesses this key methylsulfonyl pharmacophore, it is hypothesized to be a selective COX-2 inhibitor. This is further supported by studies on related heterocyclic compounds, such as 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives, which have been evaluated as selective COX-2 inhibitors. researchgate.net

Other Enzymatic and Receptor Interactions

Derivatives containing the indazole and sulfonyl moieties have been investigated for other biological activities.

Calcium-Release Activated Calcium (CRAC) Channel Blockade: A series of indazole-3-carboxamides were identified as potent blockers of the CRAC channel, which is involved in mast cell activation and inflammatory responses. nih.govnih.gov

VEGFR2 Kinase Ligands: Theoretical docking and simulation studies have suggested that arylsulphonyl indazole derivatives can efficiently bind into the kinase pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis. mdpi.com

MAPK1 Affinity: Molecular docking studies have indicated that certain indazole-based sulfonamides have a strong binding affinity for Mitogen-activated protein kinase 1 (MAPK1), suggesting potential as cancer treatments. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound

Influence of the Methylsulfonyl Group on Target Binding and Efficacy

The methylsulfonyl group is a critical functional moiety that significantly influences the biological activity and selectivity of the 1H-indazole scaffold across different target classes.

For Cyclooxygenase (COX) Inhibition: The primary role of the methylsulfonyl group in the context of COX enzymes is to confer selectivity for the COX-2 isoform. nih.govnih.gov Structure-activity relationship (SAR) studies of diarylheterocycles have consistently shown that a SO2Me or SO2NH2 substituent at the para-position of a phenyl ring is essential for potent and selective COX-2 inhibitory activity. researchgate.net This group is able to insert into a hydrophilic side pocket present in the COX-2 active site, which is sterically blocked in the COX-1 active site. This specific interaction is a cornerstone of the rational design of selective COX-2 inhibitors. nih.govresearchgate.net

For Kinase Inhibition: In the context of kinase inhibitors like those targeting PLK4, the related benzenesulfonamide (B165840) group (which contains the sulfonyl moiety) often acts as a "hinge-binder." nih.govrsc.org This means it forms critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a flexible segment connecting the N- and C-terminal lobes of the enzyme. This anchoring interaction is a common feature of many Type I and Type II kinase inhibitors and is crucial for high-affinity binding.

Substituent Effects on the Indazole Ring for Modulating Activity

Information not available in the searched scientific literature.

Conformational Analysis and Ligand-Receptor Interactions

Information not available in the searched scientific literature.

Preclinical and Therapeutic Potential of 6 Methylsulfonyl 1h Indazole Derivatives

In Vitro Pharmacological Profiling

In vitro studies are fundamental in preclinical research for characterizing the pharmacological properties of new chemical entities. These assays provide initial insights into a compound's mechanism of action, potency, and spectrum of activity at the cellular and molecular level.

Determining whether a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. Cell-based target engagement assays are designed to measure the binding of a compound to its target protein in living cells. youtube.com These assays confirm that a compound can permeate the cell membrane and interact with its target in a complex intracellular milieu, providing more biologically relevant data than biochemical assays alone. youtube.com

Various methodologies are employed to quantify target engagement. One common approach relies on the principle of ligand-induced thermal stabilization, where the binding of a compound increases the thermal stability of its target protein. youtube.com Functional assays, on the other hand, measure the biological consequence of the drug-target interaction. For instance, the activity of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, an indazole analog, was confirmed through a functional assay that identified it as a potent 5-HT(2) receptor agonist with an EC₅₀ value of 42.7 nM. nih.gov Such assays are crucial for understanding the functional activity and potency of indazole derivatives.

Indazole derivatives have shown significant potential as anticancer agents, with several compounds entering clinical trials. mdpi.comnih.gov The antiproliferative and cytotoxic effects of derivatives related to 6-(Methylsulfonyl)-1H-indazole have been evaluated against a variety of human cancer cell lines using assays like the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov

For example, a series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One compound in this series, 6o , demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.gov This compound also showed favorable selectivity, with a much higher IC₅₀ of 33.2 µM against normal HEK-293 cells. nih.gov In another study, a derivative featuring a dimethylbenzenesulfonamide group, structurally similar to a methylsulfonyl group, showed potent activity against A549 lung cancer and 4T1 breast cancer cell lines. nih.gov Furthermore, curcumin-indazole analogs have been tested for cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | A549 (Lung Cancer) | >40 | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | PC-3 (Prostate Cancer) | >40 | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | HepG-2 (Hepatoma) | >40 | nih.gov |

| Compound 2f (Indazole derivative) | 4T1 (Breast Cancer) | 0.23 | nih.gov |

| Compound 2f (Indazole derivative) | A549 (Lung Cancer) | 1.15 | nih.gov |

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. nih.gov Indazole derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. nih.gov Research has demonstrated that the indazole scaffold can be modified to produce compounds with significant activity against various pathogens.

A study focused on the synthesis and antibacterial evaluation of substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-indazoles, indicating that the methylsulfonyl group is a key feature of these potential antibacterial agents. researchgate.net While not indazoles, related N-methylsulfonyl-indole derivatives have demonstrated selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. nih.gov Furthermore, an in-vitro antimicrobial study of N-methyl-3-aryl indazoles found them to be effective against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have been investigated for their anti-inflammatory potential, with some compounds showing promise by targeting key inflammatory mediators. researchgate.netnih.gov

Studies have shown that indazole and its derivatives can exert anti-inflammatory effects through mechanisms that may involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of pro-inflammatory prostaglandins. nih.gov For example, indazole, 5-aminoindazole, and 6-nitroindazole (B21905) demonstrated concentration-dependent inhibition of COX-2. nih.gov Additionally, these compounds were found to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Related compounds, such as 1,2,4-triazole (B32235) derivatives bearing a methylsulfonyl phenyl group, have also been evaluated as inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. mdpi.com

The development of new antiviral agents remains a critical area of pharmaceutical research. nih.gov The indazole nucleus is considered a "privileged scaffold" and has been explored for its potential in developing agents against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netnih.gov

The combination of an indazole ring with a sulfonamide moiety has been a strategy in the design of potential antiviral and anti-HIV agents. mdpi.com While direct studies on this compound are limited, research on related structures provides insights. For instance, oxazole-benzenesulfonamide derivatives have been identified as inhibitors of the interaction between HIV-1 reverse transcriptase and the cellular eukaryotic translation elongation factor 1A (eEF1A), a novel mechanism for combating the virus. nih.govuq.edu.au These compounds were shown to inhibit intracellular HIV-1 reverse transcription and replication of both wild-type and drug-resistant viral strains. nih.gov

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, in vivo studies in animal models of disease are essential to evaluate the efficacy of a drug candidate in a whole-organism setting. Several indazole derivatives have demonstrated significant efficacy in various preclinical models.

In oncology, the indazole derivative CFI-400945 was identified as an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer. nih.gov Similarly, another indazole derivative, compound 2f , was shown to suppress tumor growth in a 4T1 mouse breast cancer model without causing obvious side effects. nih.gov

In the context of inflammation, indazole and its derivatives were evaluated in a carrageenan-induced hind paw edema model in rats, a standard method for screening anti-inflammatory activity. The compounds significantly inhibited the inflammatory response in a dose- and time-dependent manner. nih.gov

Furthermore, the therapeutic potential of indazoles extends beyond cancer and inflammation. The derivative 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was found to potently lower intraocular pressure in a monkey model of ocular hypertension, highlighting its potential for glaucoma treatment. nih.gov

Xenograft Models for Anticancer Efficacy

Derivatives of this compound have been investigated in various xenograft models to determine their efficacy against different types of cancer. These preclinical studies are crucial in understanding the potential of these compounds as anticancer agents.

One area of investigation has been in breast cancer. Certain indazole derivatives have been shown to induce tumor regression in tamoxifen-resistant breast cancer xenografts, suggesting their potential in treating resistant forms of the disease. nih.gov For these studies, human breast cancer cell lines, such as MCF-7, are often utilized. These cells can be implanted into immunodeficient mice to grow tumors, creating a model that allows for the evaluation of new therapeutic agents. nih.gov

In the context of colorectal cancer, a derivative of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one, known as CFI-400945, has demonstrated effectiveness in inhibiting tumor growth in a mouse model of colon cancer, identifying it as a novel clinical candidate. nih.gov

Furthermore, the therapeutic potential of indazole derivatives has been explored in prostate cancer xenograft models. researchgate.net Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into a mouse, are also utilized to create a more clinically relevant model for testing drug responses. nih.gov

The following table summarizes representative findings of indazole derivatives in xenograft models.

| Cancer Type | Xenograft Model | Derivative Class | Key Findings | Reference |

| Breast Cancer | Tamoxifen-resistant | Indazole selective estrogen receptor degraders (SERDs) | Induced tumor regression | nih.gov |

| Colon Cancer | HCT116 tumor model | (1R,2S)-2-(1H-indazol-6-yl)spiro [cyclopropane-1,3′-indolin]-2′-one | Effective inhibitor of tumor growth | nih.gov |

Murine Models for Infectious Diseases or Inflammation

The therapeutic potential of this compound derivatives extends to infectious diseases and inflammation, as demonstrated in various murine models.

In the realm of viral infections, a series of methylsulfonyl indazoles have been identified as potent respiratory syncytial virus (RSV) fusion inhibitors. One particular compound was shown to be orally efficacious in a mouse model of RSV infection, achieving a significant reduction in viral load. nih.gov This highlights the potential of these compounds in treating common respiratory viral infections. nih.govspringernature.com

For bacterial infections, a novel class of indazole derivatives has been discovered to be inhibitors of bacterial GyrB. Due to their excellent antibacterial activity and favorable pharmacokinetic properties, selected compounds demonstrated good efficacy in various mouse infection models. nih.gov

Regarding inflammation, indazole and its derivatives have been shown to possess anti-inflammatory properties. nih.gov Studies have indicated that these compounds can inhibit cyclooxygenase-2, pro-inflammatory cytokines, and free radicals. researchgate.net While specific murine models focusing on this compound for inflammation are not detailed in the provided results, the broader class of indazole derivatives has shown promise in animal models of inflammation. researchgate.net

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Species

While specific pharmacokinetic (PK) and pharmacodynamic (PD) correlation studies for this compound derivatives are not extensively detailed in the search results, related indazole compounds have undergone such evaluations. For instance, unfavorable pharmacokinetic properties and glutathione (B108866) (GSH) adduct liabilities impeded the further development of a novel class of imidazopyridine compounds with anti-RSV potency, which led to the exploration of methylsulfonyl indole (B1671886) and subsequently methylsulfonyl indazole compounds as alternatives. nih.gov This indicates the importance of favorable PK profiles for the advancement of these compounds. The discovery of indazole derivatives with good animal efficacy in mouse infection models was attributed to their excellent antibacterial activity and favorable PK properties. nih.gov

Therapeutic Applications and Disease Indications

Oncology: Breast, Lung, Colon, Prostate, Renal Cancers, Non-Hodgkin Lymphoma, Solid Tumors

Indazole derivatives, including those with a this compound core, have shown significant promise in the field of oncology, with applications across a wide range of cancers. nih.govwum.edu.pl

In breast cancer , selective estrogen receptor degraders (SERDs) from an indazole series have demonstrated the ability to cause tumor regression in xenograft models of tamoxifen-resistant breast cancer. nih.gov

For lung and colon cancers , the indazole scaffold is recognized for its application in targeted treatments. nih.gov Axitinib, an indazole derivative, has been evaluated in phase II trials for its efficacy and safety as a first-line maintenance therapy for metastatic colorectal cancer (mCRC). nih.gov Additionally, a derivative of 6-aminoindazole, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibited potent antiproliferative activity in a human colorectal cancer cell line (HCT116). researchgate.net

In prostate cancer , indazole derivatives are being investigated for their therapeutic potential. nih.govnih.gov

Axitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor with an indazole core, is used in the treatment of advanced renal cell carcinoma . nih.gov

While direct evidence for the use of this compound in Non-Hodgkin Lymphoma is not specified, the broader class of indazole derivatives has been explored for various anticancer activities. nih.gov

The general applicability of indazole derivatives in treating solid tumors is well-recognized, with several compounds having progressed to clinical trials. nih.gov

Infectious Diseases: Bacterial and Viral Infections

The therapeutic utility of this compound derivatives is also evident in the context of infectious diseases.

In the area of bacterial infections , a novel class of indazole derivatives has been identified as inhibitors of bacterial GyrB, a clinically validated target. These compounds have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov Compounds with substitutions at the 5th and 6th positions of the indazole ring have shown potential for antibacterial activity by interacting with DNA gyrase B. eurekaselect.com

For viral infections , a significant discovery has been a series of methylsulfonyl indazoles that act as potent and orally active respiratory syncytial virus (RSV) fusion inhibitors. nih.gov One of these compounds showed efficacy in a murine model of RSV infection. nih.gov Other indazole-containing compounds have also shown potent anti-influenza activities. nih.gov

Inflammatory Disorders and Pain Management

Indazole derivatives have demonstrated notable potential in the management of inflammatory disorders and pain. researchgate.netnih.gov The anti-inflammatory activity of indazoles is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.gov

Several indazole derivatives have been found to possess promising anti-inflammatory activity. nih.gov The indazole scaffold is a key component of commercially available anti-inflammatory drugs like Bendazac and Benzydamine. researchgate.net In preclinical studies, indazole and its derivatives have been shown to dose-dependently inhibit carrageenan-induced hind paw edema. researchgate.net

In addition to their anti-inflammatory effects, some indazole derivatives have also exhibited analgesic properties in animal models. researchgate.net

No Preclinical or Therapeutic Data Available for this compound in Neurodegenerative Diseases

Following a comprehensive review of available scientific literature and research databases, it has been determined that there is no published preclinical or therapeutic research focusing on the compound this compound or its direct derivatives for the treatment or study of neurodegenerative diseases.

The requested article, "," with the specific section "4.3.4. Neurodegenerative Diseases," cannot be generated as it would require non-existent data. The core requirements of detailing research findings and providing data tables are impossible to fulfill due to the absence of foundational studies in this specific area.

Searches for this compound have primarily identified its role as a chemical intermediate in synthetic chemistry, including in the synthesis of more complex molecules such as Pazopanib, a kinase inhibitor used in oncology. However, no independent research into its neuroprotective properties or potential applications in conditions such as Alzheimer's disease, Parkinson's disease, or other neurodegenerative disorders has been reported in the public domain.

While research exists for other substituted indazole compounds in the context of neurodegeneration, the user's strict instruction to focus solely on this compound prevents the inclusion of information on these related but distinct chemical entities. Therefore, a scientifically accurate and informative article adhering to the specified constraints cannot be produced.

Computational and Theoretical Studies of 6 Methylsulfonyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict various chemical and physical properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. aimspress.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For indazole derivatives, these calculations help predict their reactivity and potential to interact with biological molecules. For instance, in a study of various heterocyclic compounds, a lower HOMO-LUMO energy gap was correlated with higher chemical reactivity and biological activity.

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT calculations. It illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps use a color spectrum where red typically indicates regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), usually around hydrogen atoms, which are susceptible to nucleophilic attack. For a molecule like 6-(Methylsulfonyl)-1H-indazole, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the indazole ring, highlighting these as key sites for hydrogen bonding and other intermolecular interactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The nitrogen atoms and aromatic rings would contribute significantly. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The sulfonyl group, being electron-withdrawing, would influence this. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| MEP | Molecular Electrostatic Potential map. | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. |

This table describes the theoretical parameters. Specific calculated values for this compound are not available in the cited literature.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, a key aspect of its conformation is the orientation of the methylsulfonyl group relative to the indazole ring.

Computational methods can generate a potential energy surface by systematically rotating the single bond connecting the sulfonyl group to the indazole ring. This analysis reveals the lowest-energy conformers (global and local minima) and the energy barriers to rotation between them. In related structures, such as 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, crystallographic studies have shown that the plane of the sulfonyl-attached ring can be nearly perpendicular to the indazole ring system. nih.gov This perpendicular arrangement often minimizes steric hindrance. Theoretical calculations would provide the energetic cost of deviations from this preferred conformation, which is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Dynamics Simulations

While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins. arabjchem.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jocpr.com This method involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. nih.gov For this compound, docking studies would be used to identify potential protein targets and predict its binding mode.

The predictions would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors or donors. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

In studies on other indazole-based compounds, docking has successfully predicted binding modes and identified key amino acid residues responsible for anchoring the ligand within the active site of enzymes like kinases. mdpi.commdpi.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target, which is often expressed as a binding energy score (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. nih.gov Scoring functions in docking software calculate this energy by summing the contributions from various interactions like hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov

For example, docking studies of various indazole derivatives against cancer-related proteins have shown binding energies ranging from -7 to -10 kcal/mol, indicating strong affinity. jocpr.comnih.gov Similar calculations for this compound would allow for its ranking against other potential inhibitors and help prioritize it for further experimental testing.

| Interaction Type | Potential Contributing Groups on this compound | Significance |

| Hydrogen Bonding | Indazole N-H, Indazole N, Sulfonyl O | Crucial for specificity and anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Benzene ring of indazole | Important for binding in nonpolar pockets of the protein. |

| π-π Stacking | Indazole aromatic system | Can occur with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Van der Waals Forces | All atoms | Contribute to the overall stability of the complex. |

This table outlines the types of interactions predicted in docking studies.

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.gov

An MD simulation of the this compound-protein complex would reveal:

Stability of Binding: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess whether the ligand remains stably bound in its docked pose.

Flexibility and Conformational Changes: MD can show how the protein and ligand adapt to each other's presence, a phenomenon known as "induced fit."

Role of Water Molecules: Simulations can explicitly model the role of water molecules at the binding interface, which can be crucial for mediating interactions.

These simulations are essential for validating the results of molecular docking and providing a more realistic understanding of the compound's behavior in a dynamic biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. eurekaselect.comresearchgate.net This approach is instrumental in understanding how chemical structure influences biological function, thereby guiding the design of new, more potent therapeutic agents. nih.govmdpi.com For indazole derivatives, including this compound, QSAR studies aim to develop mathematical models that predict their biological activity based on molecular descriptors.

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the larger class of indazole derivatives to predict various biological activities, such as anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.govresearchgate.net The development of such predictive models typically involves the following steps:

Data Set Compilation : A series of indazole analogues with experimentally determined biological activities (e.g., IC50 values) is collected. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation : A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. nih.govnih.gov

Model Validation : The predictive ability of the generated QSAR model is rigorously assessed using both internal validation techniques (e.g., leave-one-out cross-validation) and external validation with the test set of compounds. mdpi.com

For indazole derivatives, QSAR studies have explored the impact of various substituents on their activity. For instance, studies on indazole estrogens have highlighted the importance of substituents at the R1 position for receptor selectivity. eurekaselect.com Similarly, research on indazole-3-carboxamides as CRAC channel blockers has demonstrated that the regiochemistry of the amide linker is critical for inhibitory activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to indazole derivatives. nih.govresearchgate.net These approaches generate 3D contour maps that visualize the favorable and unfavorable steric and electrostatic fields around the molecule, providing a more intuitive understanding of the structure-activity relationship. nih.gov

Identification of Key Structural Features for Desired Activity

Through QSAR modeling of broader sets of indazole derivatives, several key structural features have been identified as crucial for modulating their biological activity. While direct evidence for this compound is limited, inferences can be drawn from studies on related compounds.

Structure-activity relationship (SAR) analyses of indazole arylsulfonamides have shown that substitutions at the C6 position are generally preferred over other positions on the indazole ring, although only small groups were well-tolerated in that specific study. acs.org The methylsulfonyl group at the 6-position is an electron-withdrawing group, which can significantly influence the electronic properties of the indazole ring system. This can, in turn, affect the molecule's interaction with biological targets.

QSAR studies on various heterocyclic compounds have often identified descriptors related to hydrophobicity, electronic effects, and steric bulk as being significant. The methylsulfonyl group contributes to both the polarity and the steric profile of the molecule. Its impact on biological activity would likely be captured by descriptors such as:

Molar Refractivity (steric bulk) : The size and shape of the methylsulfonyl group are important for fitting into the binding site of a receptor or enzyme.

Hammett constants (electronic effects) : The electron-withdrawing nature of the sulfonyl group can alter the pKa of the indazole nitrogen atoms and the electron density distribution across the aromatic system, which can be critical for hydrogen bonding and other electronic interactions with the target.

A review of recent advances in indazole-containing derivatives highlights that substituent groups at the 6-position of the 1H-indazole scaffold can play a crucial role in their inhibitory activities against certain enzymes. nih.gov For example, a study on 4,6-disubstituted-1H-indazole derivatives as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors demonstrated the importance of substitution at this position. nih.gov The presence of a sulfonyl group, in general, has been noted in various biologically active indazole derivatives, suggesting its potential importance as a pharmacophoric feature. nih.govmdpi.com

Below is a table summarizing the types of descriptors commonly used in QSAR studies of heterocyclic compounds like indazoles and their potential relevance to the methylsulfonyl group.

| Descriptor Type | Example Descriptors | Potential Relevance of the Methylsulfonyl Group at C6 |

| Electronic | Hammett constants (σ), Dipole moment, Partial charges | The strong electron-withdrawing nature of the SO2CH3 group significantly alters the electron distribution in the indazole ring, influencing interactions with the biological target. |

| Steric | Molar Refractivity (MR), van der Waals volume, Sterimol parameters | The size and shape of the methylsulfonyl group can dictate the fit within a binding pocket, with either favorable or unfavorable steric interactions. |

| Hydrophobic | LogP, Hansch-Fujita constants (π) | The methylsulfonyl group can impact the overall lipophilicity of the molecule, affecting its solubility, membrane permeability, and binding to hydrophobic regions of a target. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule, to which the methylsulfonyl group contributes. |

Analytical Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the analysis of a related compound, methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), revealed characteristic signals. nih.gov These included a doublet at 8.52 ppm (J = 8.6 Hz), a multiplet between 8.27 and 8.26 ppm, and a doublet of doublets at 7.87 ppm (J = 8.6, 1.5 Hz), corresponding to the protons on the indazole ring system. The methylsulfonyl group exhibited a singlet at 3.12 ppm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a compound's molecular formula.

For 6-(Methylsulfonyl)-1H-indazole, the molecular formula is C₈H₈N₂O₂S, with a monoisotopic mass of 196.03065 Da. Predicted mass spectrometry data indicates expected mass-to-charge ratios (m/z) for various adducts, including [M+H]⁺ at 197.03793, [M+Na]⁺ at 219.01987, and [M-H]⁻ at 195.02337. In the analysis of a derivative, methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, HRMS (EI) confirmed the calculated molecular weight, with a found value of 360.0777 against a calculated value of 360.0780 for [M]⁺. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate showed characteristic absorption bands at 3012, 2996, and 2916 cm⁻¹ (C-H stretching), 1706 cm⁻¹ (C=O stretching of the ester), and notably, bands at 1361 and 1132 cm⁻¹ which are indicative of the sulfonyl (SO₂) group. nih.gov These values provide a reference for the expected vibrational frequencies of the functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. While specific crystallographic data for this compound is not publicly available, studies on related indazole derivatives have been reported. For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been determined, revealing the planarity of the indazole system. nih.gov Such studies are vital for understanding the solid-state conformation and intermolecular interactions of indazole-containing compounds.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly utilized for these purposes.

In the synthesis of various 1H-indazole derivatives, silica (B1680970) gel column chromatography is frequently employed for purification. rsc.org Analytical TLC is used to monitor the progress of reactions and to determine the purity of the final products. While specific HPLC and TLC protocols for this compound are not detailed in the available literature, general methods for indazole compounds often involve silica gel as the stationary phase with solvent systems of varying polarity, such as hexane/ethyl acetate (B1210297) mixtures, as the mobile phase. rsc.org The development of specific chromatographic methods would be a critical step in the quality control and analysis of this compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indazole derivatives is a well-established field, but the drive for greater efficiency and environmental responsibility necessitates the development of new synthetic strategies. nih.gov Future research will likely focus on moving beyond traditional multi-step processes, which can be time-consuming and generate significant waste.

Key areas for development include:

Catalyst Innovation: There is a growing emphasis on using novel catalysts to improve reaction yields and selectivity. This includes the exploration of transition-metal catalysts, such as palladium and copper, for C-H activation and cross-coupling reactions, which allow for the direct functionalization of the indazole core. nih.gov An efficient approach for synthesizing indazoles has been described using molecular iodine as a catalyst in DMSO, which provided better yields compared to other solvents. researchgate.net

Green Chemistry Approaches: Sustainability is a major driver in modern synthetic chemistry. Future synthetic routes for 6-(methylsulfonyl)-1H-indazole and its derivatives will increasingly incorporate principles of green chemistry. researchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as those enabled by ultrasound irradiation. researchgate.net The use of natural, biodegradable catalysts, such as those derived from plant matter, represents a particularly innovative and sustainable frontier. researchgate.netjuniperpublishers.com Mechanochemistry, a solid-state synthesis method, also offers a sustainable, solvent-free alternative to traditional solution-phase synthesis. mdpi.com

Process Intensification: Methodologies like flow chemistry are expected to play a larger role. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly relevant for the large-scale production of active pharmaceutical ingredients.

The overarching goal is to create synthetic pathways that are not only high-yielding and cost-effective but also minimize environmental impact, aligning with the principles of sustainable development in the pharmaceutical industry. beilstein-journals.org

Exploration of New Therapeutic Areas for this compound Derivatives

Derivatives of the 1H-indazole scaffold have demonstrated a wide spectrum of biological activities, making them privileged structures in medicinal chemistry. nih.govresearchgate.net While significant research has focused on oncology and inflammatory diseases, the unique properties of the this compound core suggest potential applications in a broader range of therapeutic areas. researchgate.netmdpi.com

Future research should explore the following avenues:

Neurodegenerative and Neurological Disorders: Given that some indazole derivatives are being investigated for conditions like neurodegeneration, there is an opportunity to design analogues of this compound that can cross the blood-brain barrier and modulate targets relevant to diseases such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov

Cardiovascular Diseases: Certain indazole derivatives have shown promise in treating cardiovascular conditions. For instance, the p38α kinase inhibitor ARRY-371797 is in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov This suggests that derivatives of this compound could be tailored to inhibit kinases or other targets implicated in heart failure, hypertension, and ischemia/reperfusion injury. nih.gov

Ocular Diseases: A derivative of 1H-indazole has been identified as a potent 5-HT₂ receptor agonist that effectively lowers intraocular pressure, indicating a potential treatment for glaucoma. nih.gov This opens a new therapeutic field for specifically designed this compound analogues targeting ocular conditions.

Metabolic Disorders: Protein kinases play crucial roles in metabolic regulation. The known ability of indazoles to function as kinase inhibitors could be leveraged to develop new treatments for type 2 diabetes and related metabolic syndromes by targeting key enzymes in insulin (B600854) signaling and glucose metabolism. nih.gov

The table below summarizes some of the established and emerging therapeutic applications for indazole derivatives, highlighting potential areas for future investigation for compounds based on the this compound scaffold.

| Therapeutic Area | Key Molecular Target(s) | Example Indazole Derivative/Application | Potential for this compound |

|---|---|---|---|

| Oncology | FLT3, Pim kinases, FGFR, ERK | CFI-400945 (PLK4 inhibitor), 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives (FLT3 inhibitors) nih.govnih.gov | High potential due to the prevalence of indazoles as kinase inhibitors. |

| Cardiovascular Disease | p38α (MAPK14) | ARRY-371797 for dilated cardiomyopathy nih.gov | Exploration of derivatives for activity against kinases involved in cardiac remodeling and hypertension. |

| Ocular Hypertension | 5-HT₂ Receptors | 1-((S)-2-Aminopropyl)-1H-indazol-6-ol nih.gov | Design of analogues for topical administration to treat glaucoma. |

| Neurodegeneration | GSK-3β, Other kinases | Edaravone (for ALS, though structurally simpler) nih.gov | Development of brain-penetrant compounds targeting pathways in Alzheimer's or Parkinson's disease. |

| Inflammatory Disorders | Various kinases and enzymes | Benzydamine nih.gov | Investigation of derivatives as inhibitors of inflammatory signaling cascades. |

Advanced Computational Approaches for Rational Drug Design

Rational drug design, supported by powerful computational tools, has become indispensable in modern medicinal chemistry for reducing the time and cost associated with drug discovery. nih.govbioexcel.eu For this compound, these approaches can guide the design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Future research will benefit from the integration of the following computational strategies:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be used to predict how derivatives of this compound will bind. mdpi.comnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. For example, researchers designed potent FMS-like tyrosine kinase 3 (FLT3) inhibitors based on structural optimization of known inhibitors. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov By analyzing a series of known active compounds, these methods can identify the key chemical features required for biological activity, guiding the synthesis of novel and more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions. nih.gov These simulations can help refine docking poses, predict binding free energies, and understand how mutations in a target protein might affect the binding of a this compound-based inhibitor.

ADMET Prediction and AI/ML: Early prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. researchgate.net In silico tools and increasingly sophisticated artificial intelligence and machine learning (AI/ML) models can predict these properties from a compound's structure alone, allowing researchers to prioritize candidates with better drug-like characteristics and avoid costly late-stage failures. wiley.com

| Computational Method | Application in Designing this compound Derivatives |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to specific protein targets (e.g., kinases). mdpi.com |

| QSAR | Establishing relationships between chemical structure and biological activity to guide optimization. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for activity to use as a template for virtual screening. wiley.com |

| Molecular Dynamics | Simulating the stability and dynamics of the ligand-protein complex over time. nih.gov |

| In Silico ADMET | Predicting drug-likeness, metabolic stability, and potential toxicity early in the design phase. researchgate.net |

Translation of Preclinical Findings to Clinical Trials